molecular formula C226H343N61O64S B1573936 [Pro3]-GIP (Rat)

[Pro3]-GIP (Rat)

Cat. No.: B1573936
M. Wt: 4970.63
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Incretin (B1656795) System Physiology

The incretin system is a cornerstone of metabolic regulation, primarily driven by two gut-derived hormones: Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP). nih.govwikipedia.org These hormones are released from specialized enteroendocrine cells in the intestine following food consumption. sochob.cltg.org.au Their primary function is to enhance the secretion of insulin (B600854) from the pancreas in a glucose-dependent manner, a phenomenon known as the "incretin effect." nih.govsochob.cl This effect accounts for a significantly higher insulin response to oral glucose compared to an intravenous glucose infusion, highlighting the crucial role of the gut in glucose metabolism. nih.govsochob.cl

GLP-1 is secreted by L-cells, predominantly found in the lower gut, while GIP is released from K-cells in the upper gut. nih.govsochob.cl Beyond their insulinotropic effects, these hormones have a range of other physiological actions. GLP-1, for instance, also suppresses the release of glucagon (B607659), a hormone that raises blood sugar levels, and slows down gastric emptying, contributing to a feeling of fullness. wikipedia.org Both GLP-1 and GIP are rapidly inactivated by the enzyme dipeptidyl peptidase-4 (DPP-4). wikipedia.org

The Glucose-dependent Insulinotropic Polypeptide Receptor (GIPR) System in Metabolic Regulation

The biological effects of GIP are mediated through its specific receptor, the GIP receptor (GIPR), a member of the G protein-coupled receptor (GPCR) superfamily. frontiersin.org Upon binding of GIP, the GIPR initiates a cascade of intracellular signaling events, primarily through the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP) levels. frontiersin.orgnih.gov

The GIPR is expressed in various tissues beyond the pancreas, including adipose tissue, bone, and the central nervous system, suggesting a broader role for GIP in metabolic regulation than initially understood. nih.govfrontiersin.org In adipose tissue, GIP is involved in lipid metabolism, promoting the storage of triglycerides. diabetesjournals.orgfrontiersin.org There is also evidence suggesting that GIPR signaling in the brain plays a role in regulating appetite and energy balance. frontiersin.orgbohrium.com The multifaceted actions of the GIPR system underscore its importance as a key regulator of whole-body metabolism.

Rationale for GIP Receptor Ligand Development in Research Contexts

The complex and sometimes paradoxical roles of GIP in metabolism have spurred the development of specific GIP receptor ligands—agonists that activate the receptor and antagonists that block it. These pharmacological tools are indispensable for dissecting the precise functions of the GIPR system in different physiological and pathological states.

For instance, the development of GIPR antagonists has been crucial in understanding the contribution of endogenous GIP to metabolic processes. nih.gov By blocking the GIP receptor, researchers can investigate the consequences of diminished GIP signaling, providing insights into its role in conditions like obesity and type 2 diabetes. frontiersin.orgresearchgate.net Conversely, GIPR agonists are valuable for exploring the therapeutic potential of enhancing GIP signaling. The development of potent and selective GIPR ligands, including PET ligands, allows for the non-invasive assessment of GIPR distribution and target engagement of new drugs. antarosmedical.com This is particularly relevant in the context of dual and trimodal incretin agonists being developed for metabolic disorders. antarosmedical.com

Academic Research Significance of [Pro3]-GIP (Rat)

[Pro3]-GIP (Rat) is a synthetic analogue of rat GIP that has played a significant role in advancing our understanding of the GIPR system, particularly in rodent models of metabolic disease. It is characterized by the substitution of the alanine (B10760859) residue at position 3 with a proline residue. frontiersin.org This modification was initially intended to protect the peptide from degradation by the DPP-4 enzyme. frontiersin.org

In rodent models, [Pro3]-GIP (Rat) acts as a high-affinity partial agonist at the rat GIP receptor. molnova.com This means that while it binds strongly to the receptor, it elicits a submaximal response compared to the native GIP. nih.govnih.gov Crucially, it also functions as a competitive antagonist, blocking the effects of endogenous GIP. nih.gov This dual property has made [Pro3]-GIP (Rat) a valuable tool for investigating the consequences of GIPR blockade in vivo.

Numerous studies have utilized [Pro3]-GIP (Rat) to explore the role of GIP in obesity and insulin resistance. For example, research has shown that administration of this antagonist to rats can lead to a reduction in visceral fat mass and improvements in glucose tolerance and insulin sensitivity. oup.com Studies in mice fed a high-fat diet have demonstrated that treatment with (Pro3)GIP can reverse obesity, improve glucose tolerance, and reduce insulin resistance. physiology.orgresearchgate.net These findings, generated using [Pro3]-GIP (Rat) and its murine equivalent, have been instrumental in highlighting the GIPR as a potential therapeutic target for metabolic disorders. researchgate.net However, it is important to note the species-specific actions of (Pro3)GIP, as it acts as a full agonist at human GIP receptors. nih.govnih.gov This highlights the critical need to consider interspecies differences when translating findings from animal models to human physiology. nih.gov

Research Findings on [Pro3]-GIP (Rat)

FeatureDescriptionReference
Compound Name [Pro3]-GIP (Rat) molnova.com
Mechanism of Action High affinity partial agonist at the rat GIP receptor; also acts as a competitive antagonist of GIP. molnova.com
Key Research Application Used in rodent models to investigate the role of GIPR blockade in obesity and insulin resistance. oup.comphysiology.org
Observed Effects in Rodents Reduces visceral fat mass, improves glucose tolerance and insulin sensitivity. oup.com
Species Specificity Acts as a partial agonist/antagonist in rodents, but a full agonist at human GIP receptors. nih.govnih.gov

Properties

Molecular Formula

C226H343N61O64S

Molecular Weight

4970.63

Origin of Product

United States

Synthesis and Advanced Characterization Methodologies of Pro3 Gip Rat for Academic Research

Methodologies for Chemical Synthesis of [Pro3]-GIP (Rat)

The primary method for synthesizing [Pro3]-GIP (Rat) and other peptide analogues is Solid-Phase Peptide Synthesis (SPPS). researchgate.netbioscientifica.com This technique allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. The most common approach for synthesizing GIP analogues is the Fmoc/tBu strategy. bioscientifica.comproteogenix.science

The synthesis commences with a solid support, often a Wang resin pre-loaded with the C-terminal amino acid of the peptide. bioscientifica.com For [Pro3]-GIP (Rat), this would be the final amino acid in its sequence. The synthesis proceeds through cycles of deprotection and coupling. In each cycle, the N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) protecting group of the resin-bound amino acid is removed, typically using a solution of piperidine (B6355638) in a polar solvent like N,N-dimethylformamide (DMF). proteogenix.science

Following deprotection, the next Fmoc-protected amino acid in the sequence is activated and coupled to the newly exposed N-terminus of the growing peptide chain. proteogenix.science This activation is crucial for efficient peptide bond formation and is often achieved using coupling reagents such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a combination of DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate). biorxiv.org The substitution of the third amino acid, glutamic acid in native rat GIP, with proline is the key modification that defines [Pro3]-GIP (Rat).

This cyclical process of deprotection and coupling is repeated until the entire amino acid sequence of [Pro3]-GIP (Rat) is assembled on the resin. Throughout the synthesis, the side chains of reactive amino acids are protected by acid-labile groups (e.g., tBu for tert-butyl, Trt for trityl, Boc for tert-butyloxycarbonyl) to prevent unwanted side reactions. bioscientifica.com

Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved by treating the peptidyl-resin with a strong acid cocktail, most commonly trifluoroacetic acid (TFA) in the presence of scavengers like water and triisopropylsilane (B1312306) (TIS) to quench reactive carbocations generated during deprotection. biorxiv.org The crude peptide is then precipitated, washed, and lyophilized before undergoing purification.

Table 1: Key Reagents and Conditions in the Fmoc-SPPS of [Pro3]-GIP (Rat)

Process StepReagent/ConditionPurpose
Resin SupportWang ResinSolid support for peptide chain assembly.
Nα-ProtectionFmoc (9-fluorenylmethyloxycarbonyl)Protects the alpha-amino group of the incoming amino acid.
Side-Chain ProtectionBoc, tBu, Trt, etc.Prevents side-chain reactions during synthesis. bioscientifica.com
Fmoc Deprotection20% Piperidine in DMFRemoves the Fmoc group to allow for the next coupling step. proteogenix.science
Coupling (Activation)HCTU, DIC/Oxyma PureActivates the carboxylic acid group for peptide bond formation. biorxiv.org
Cleavage and Final DeprotectionTFA/TIS/Water cocktailCleaves the peptide from the resin and removes side-chain protecting groups. biorxiv.org

Advanced Analytical Techniques for Structural Elucidation and Purity Assessment in Research Batches

After synthesis and initial purification, rigorous analytical methods are essential to confirm the identity and purity of the [Pro3]-GIP (Rat) research batches. These techniques ensure that the biological effects observed in subsequent studies can be confidently attributed to the target compound.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of synthetic peptides. nih.gov Crude peptide preparations typically contain a mixture of the desired full-length peptide along with impurities such as truncated or deletion sequences. nih.gov In RP-HPLC, the peptide mixture is passed through a column packed with a nonpolar stationary phase (commonly C18). A mobile phase with a gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the peptides based on their hydrophobicity. The eluting peptides are detected by their absorbance at a specific wavelength, typically 214 nm, which corresponds to the peptide bond. nih.gov The purity is determined by the relative area of the main peak in the resulting chromatogram. For research purposes, a purity of >95% is generally required. nih.gov

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and, by extension, the primary structure of the synthesized peptide. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a common technique used for this purpose. nih.gov In this method, the peptide sample is co-crystallized with a matrix that absorbs laser energy. A laser pulse desorbs and ionizes the peptide, and the time it takes for the ions to travel through a flight tube to a detector is measured. This time-of-flight is proportional to the mass-to-charge ratio of the ion, allowing for precise determination of the peptide's molecular weight. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy can provide detailed information about the three-dimensional structure of peptides in solution. researchgate.netnih.govrcsb.org While not routinely used for every batch due to its complexity, NMR studies on GIP and its analogues have been instrumental in understanding their conformation, which is crucial for receptor binding and activity. researchgate.netnih.govrcsb.org These studies have revealed that GIP analogues can adopt helical structures in membrane-mimicking environments. rcsb.orgacs.org

Amino Acid Analysis (AAA) can be used to verify the amino acid composition of the synthetic peptide. This technique involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. While largely replaced by mass spectrometry for routine identity confirmation, AAA remains a valuable tool for providing quantitative data on amino acid ratios.

Table 2: Analytical Techniques for [Pro3]-GIP (Rat) Characterization

TechniqueParameter MeasuredTypical Application in [Pro3]-GIP (Rat) Research
RP-HPLCPurity and retention timeQuantifies the percentage of the correct peptide and separates it from synthesis-related impurities. nih.gov
MALDI-TOF MSMolecular WeightConfirms that the synthesized peptide has the correct mass, corresponding to its amino acid sequence. nih.gov
NMR Spectroscopy3D Structure and ConformationProvides insights into the solution structure of the peptide, which is important for understanding its biological function. nih.gov
Amino Acid AnalysisAmino Acid Composition and QuantityVerifies the relative ratios of the constituent amino acids in the peptide.

Isotopic Labeling Strategies for Pharmacokinetic and Mechanistic Research

To trace the fate of [Pro3]-GIP (Rat) in biological systems and to elucidate its mechanism of action, isotopic labeling is a powerful strategy. This involves incorporating stable (non-radioactive) isotopes into the peptide's structure. cpcscientific.com

The most common approach is to use amino acids that have been enriched with heavy isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (B1214612) (²H or D), during the SPPS process. cpcscientific.comsb-peptide.com These labeled amino acids are incorporated into the peptide chain at specific positions. The resulting "heavy" peptide is chemically identical to its "light" (unlabeled) counterpart but has a distinct molecular weight that can be differentiated by mass spectrometry. sb-peptide.com

For Pharmacokinetic Studies: Stable Isotope Labeled (SIL) peptides are widely used as internal standards in quantitative mass spectrometry-based assays, such as the Absolute Quantification (AQUA) method. cpcscientific.com A known amount of the heavy labeled [Pro3]-GIP (Rat) is spiked into a biological sample (e.g., plasma). The sample is then processed and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). By comparing the signal intensity of the endogenous (light) peptide to the heavy internal standard, the precise concentration of [Pro3]-GIP (Rat) in the sample can be determined. mdpi.com This allows for the accurate measurement of its absorption, distribution, metabolism, and excretion (ADME) profile.

For Mechanistic and Structural Studies: Isotopic labeling is also crucial for certain NMR and mass spectrometry techniques aimed at understanding peptide structure and interactions.

NMR Spectroscopy: Peptides labeled with ¹³C and ¹⁵N are amenable to more advanced NMR experiments that can provide higher resolution structural data and information about peptide dynamics. cpcscientific.com

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique measures the rate at which backbone amide hydrogens exchange with deuterium when the peptide is placed in a deuterated solvent (D₂O). nih.govresearchgate.net The exchange rate is dependent on the local protein structure and solvent accessibility. By analyzing the deuterium uptake in different regions of the peptide, researchers can map its conformation and identify regions that become protected upon binding to its receptor, providing insights into the binding interface. nih.gov

Table 3: Isotopic Labeling Strategies and Their Applications

IsotopeLabeling MethodApplicationAnalytical Technique
¹³C, ¹⁵NIncorporation of labeled amino acids during SPPS. cpcscientific.comQuantitative proteomics (pharmacokinetics). cpcscientific.comLC-MS/MS (AQUA)
¹³C, ¹⁵NIncorporation of labeled amino acids during SPPS. cpcscientific.comHigh-resolution structural analysis.NMR Spectroscopy
²H (Deuterium)Solvent exchange. nih.govConformational analysis and protein-ligand interaction mapping. nih.govHDX-MS

Molecular Pharmacology and Receptor Interaction Dynamics of Pro3 Gip Rat

GIP Receptor Binding Kinetics and Affinity Profiling

The initial step in the action of [Pro3]-GIP (Rat) involves its binding to the GIP receptor. The kinetics and affinity of this interaction define its potential for receptor activation and competition with the endogenous ligand.

Equilibrium binding studies are fundamental to characterizing the affinity of a ligand for its receptor. For [Pro3]-GIP (Rat), competition binding experiments have been employed to determine its binding affinity for the rat GIP receptor. These assays typically utilize a radiolabeled form of GIP, such as ¹²⁵I-human GIP, to compete with the unlabeled [Pro3]-GIP (Rat) for binding sites on cells transiently transfected with the rat GIP receptor. nih.gov

Through these studies, [Pro3]-GIP (Rat) has been demonstrated to be a high-affinity ligand for the rat GIP receptor. The dissociation constant (Kd), a measure of binding affinity, has been determined to be 13 nM. nih.govtocris.commolnova.com This value is corroborated by Schild plot analysis which also yielded a dissociation constant (Ki) of 13 nM. nih.gov Another study reported a high binding affinity for the rat GIPR with a Kd value of 1.1 nM. medchemexpress.com

Binding Affinity of [Pro3]-GIP Analogues at GIP Receptors
LigandReceptor SpeciesDissociation Constant (Kd/Ki)Reference
[Pro3]-GIP (Rat)Rat13 nM nih.gov
Human (Pro3)GIPRat1.1 nM medchemexpress.com
Human (Pro3)GIPHuman0.90 nM medchemexpress.com
Human (Pro3)GIPMouse0.72 nM medchemexpress.com

Beyond equilibrium affinity, the dynamics of ligand-receptor interaction are described by the association rate constant (kₒₙ) and the dissociation rate constant (kₒff). These parameters, which quantify the speed of ligand binding and unbinding, can be determined through radioligand association and dissociation assays. revvity.comresearchgate.net The ratio of kₒff to kₒₙ defines the equilibrium dissociation constant (Kd).

While specific kₒₙ and kₒff values for the interaction of [Pro3]-GIP (Rat) with the wild-type rat GIP receptor are not extensively detailed in the literature, studies on GIPR variants highlight the importance of these kinetics. For instance, analysis of a human GIPR variant showed that slower dissociation rates resulted in a higher agonist residence time, which can influence receptor signaling and internalization. researchgate.net Such kinetic analysis provides deeper insights into the temporal aspects of receptor pharmacology than equilibrium measurements alone. researchgate.net

Equilibrium Binding Studies at the Rat GIP Receptor

Ligand Efficacy and Agonist/Antagonist Characterization

The functional consequence of [Pro3]-GIP (Rat) binding to the GIP receptor is a complex interplay of agonistic and antagonistic properties, which are notably species-dependent.

[Pro3]-GIP (Rat) is characterized as a partial agonist at the rat GIP receptor. nih.govnih.gov This was determined by assessing its ability to stimulate intracellular signaling pathways, most commonly the production of cyclic AMP (cAMP), in cells expressing the rat GIPR. nih.govtocris.commolnova.comtargetmol.cn In these assay systems, [Pro3]-GIP (Rat) does elicit an increase in cAMP accumulation, demonstrating agonist activity. nih.gov However, the maximal response (Emax) achieved is significantly lower than that produced by the native rat GIP, which defines it as a partial agonist. nih.govnih.gov This partial agonism translates to modest physiological effects, such as the induction of insulin (B600854) and somatostatin (B550006) secretion from perfused rat pancreata, which is significantly lower than the secretion induced by native GIP. nih.gov

In addition to its partial agonist activity, [Pro3]-GIP (Rat) functions as a competitive antagonist of the native GIP ligand at the rat GIP receptor. nih.gov This dual pharmacological profile means that while it can weakly activate the receptor on its own, it can also block the action of the more efficacious full agonist, native GIP.

The competitive nature of this antagonism has been formally demonstrated through Schild plot analysis. nih.gov When co-incubated with increasing concentrations of native rat GIP, [Pro3]-GIP (Rat) caused a parallel rightward shift in the concentration-response curve for GIP-induced cAMP production, without reducing the maximum response. nih.gov This is the hallmark of competitive antagonism. The analysis yielded a dissociation constant (Ki) of 13 nM for [Pro3]-GIP (Rat) as an antagonist, which aligns with its binding affinity (Kd). The Hill coefficient from this analysis was approximately 0.55, further supporting the competitive interaction model. nih.gov

A critical aspect of the pharmacology of [Pro3]-GIP is the pronounced species-specificity of its action. nih.govnih.gov While rat [Pro3]-GIP is a partial agonist at its own receptor, human [Pro3]-GIP behaves as a full agonist at the human GIP receptor, with an efficacy (Emax) for cAMP production similar to that of native human GIP. nih.govmedchemexpress.comnih.gov

Studies directly comparing the species-specific ligands and receptors reveal that both rat and mouse [Pro3]-GIP are partial agonists on their corresponding receptors. nih.govnih.gov In contrast, human [Pro3]-GIP is a full agonist on the human receptor but acts as a partial agonist on rodent receptors. nih.gov Furthermore, rodent GIPs are generally more potent and efficacious at their respective receptors than human GIP is at its receptor. nih.govnih.gov This highlights the importance of considering interspecies differences at both the ligand and receptor level when evaluating the effects of GIP analogues. nih.govnih.govresearchgate.net

Comparative Efficacy (Emax) and Potency (EC50) of GIP Analogues
LigandReceptorAgonist/Antagonist ProfileEfficacy (Emax % of native GIP)Potency (EC50, nM)Reference
Rat [Pro3]-GIPRat GIPRPartial Agonist / Competitive Antagonist~65%1.5 nih.gov
Mouse [Pro3]-GIPMouse GIPRPartial Agonist / Competitive Antagonist~53%1.1 nih.gov
Human [Pro3]-GIPHuman GIPRFull Agonist~97%0.026 nih.govmedchemexpress.com
Human [Pro3]-GIPRat GIPRPartial Agonist~78%0.14 nih.gov
Human [Pro3]-GIPMouse GIPRPartial Agonist~75%0.12 nih.gov

Characterization of Competitive Antagonism Against Native GIP Ligands

Receptor Activation and Conformational Dynamics Studies

[Pro3]-GIP (Rat) exhibits a complex interaction with the rat Glucose-dependent Insulinotropic Polypeptide (GIP) receptor, functioning as a high-affinity partial agonist. bio-techne.com This dual characteristic means that while it binds effectively to the receptor, it elicits a submaximal response compared to the endogenous full agonist, rat GIP.

Research using COS-7 cells transiently transfected with the rat GIP receptor has demonstrated that [Pro3]-GIP (Rat) stimulates the accumulation of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the GIP receptor signaling pathway. bio-techne.comfrontiersin.orgnih.gov However, the efficacy of this activation is significantly lower than that produced by native rat GIP, confirming its status as a partial agonist. nih.govnih.gov Studies on isolated perfused rat pancreata further support this, showing that [Pro3]-GIP (Rat) induces only modest secretion of insulin, glucagon (B607659), and somatostatin, which corresponds to its partial agonistic activity observed in cAMP production assays. nih.govnih.gov At higher concentrations, its partial agonistic effects in rat cell cultures become more apparent. mdpi.combiorxiv.org

The partial agonism of [Pro3]-GIP (Rat) suggests that it induces a different receptor conformational state than the full agonist. While specific structural studies on the [Pro3]-GIP (Rat)-bound receptor are limited, the principles of G-protein coupled receptor (GPCR) activation imply that a partial agonist fails to stabilize the fully active conformation necessary for maximal G-protein coupling and subsequent signaling. This results in a lower level of adenylyl cyclase activation and cAMP production compared to the native ligand. frontiersin.org The interaction is characterized by high affinity, with a reported dissociation constant (Kd) of 13 nM for the rat GIP receptor. bio-techne.com

ParameterValueCell SystemSource(s)
Binding Affinity (Kd) 13 nMCOS-7 cells (Rat GIPR) bio-techne.com,
Activity Profile Partial AgonistCOS-7 cells, Perfused Rat Pancreas nih.gov, nih.gov
Signaling Pathway Increases cAMP accumulationCOS-7 cells (Rat GIPR) bio-techne.com, nih.gov
Hormone Secretion Modest induction of insulin, glucagon, and somatostatinPerfused Rat Pancreas nih.gov, nih.gov

Mechanisms of GIP Receptor Inhibition, Desensitization, and Internalization Induced by [Pro3]-GIP (Rat)

The processes of GIP receptor desensitization and internalization are crucial for regulating signal duration and intensity. Generally, agonist binding to the GIP receptor can lead to the recruitment of β-arrestin, which uncouples the receptor from its G-protein and promotes its internalization into endosomes for recycling or degradation. frontiersin.org However, significant species-specific differences exist in this process. frontiersin.orgnih.gov

Studies have revealed that the rodent GIP receptor is inherently less susceptible to desensitization and internalization compared to the human GIP receptor. frontiersin.orgnih.gov This difference is largely attributed to the C-terminal tail of the receptor. nih.gov While [Pro3]-GIP (Rat) is used as a tool to study these phenomena, its direct induction of desensitization and internalization in the rat model is tempered by the receptor's natural resistance to these processes. nih.govnih.gov As a partial agonist, [Pro3]-GIP (Rat) is expected to be a weaker inducer of β-arrestin recruitment and subsequent internalization than a full agonist. Its primary inhibitory role remains competitive antagonism at the receptor binding site, rather than robustly promoting receptor desensitization and removal from the cell surface. frontiersin.orgnih.gov Long-term administration in animal models has been used to achieve a state of functional GIP receptor antagonism or "chemical ablation," which helps to elucidate the physiological roles of the GIP system. researchgate.net

Cellular and Molecular Signaling Pathways Mediated by Pro3 Gip Rat

Modulation of Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

The canonical signaling pathway for the GIP receptor involves its coupling to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). frontiersin.org As a partial agonist at the rat GIP receptor, [Pro3]-GIP (Rat) stimulates cAMP production, but with a lower efficacy compared to the native rat GIP. nih.gov This partial agonism is a key feature of its mechanism of action.

In studies using cell lines expressing the rat GIP receptor, rat [Pro3]-GIP demonstrated partial agonist activity in cAMP accumulation assays. nih.gov This corresponds to in vivo observations where [Pro3]-GIP (Rat) induced modest secretion of insulin (B600854), glucagon (B607659), and somatostatin (B550006) in perfused rat pancreata, effects that are linked to cAMP signaling. nih.gov

Furthermore, research investigating the central effects of this compound has shown that intracerebroventricular (icv) administration of [Pro3]-GIP (Rat) to healthy rats resulted in a significant decrease in cAMP levels in the hippocampus. mdpi.combiorxiv.org This finding highlights that the modulatory effect of [Pro3]-GIP (Rat) on cAMP production is tissue-specific and can manifest as a reduction in basal cAMP levels in certain contexts, consistent with its role as a competitive antagonist.

Cell/Tissue TypeExperimental ModelEffect of [Pro3]-GIP (Rat) on cAMPReference
Cells expressing rat GIP receptorIn vitro cAMP accumulation assayPartial agonist (lower efficacy than native rat GIP) nih.gov
Perfused Rat PancreasIn situ organ perfusionModest stimulation of hormone secretion (cAMP-dependent) nih.gov
Rat HippocampusIn vivo (icv administration)Decreased cAMP levels mdpi.combiorxiv.org

Investigation of Downstream Kinase Cascades (e.g., Akt Pathway)

The GIP receptor is known to activate downstream kinase cascades, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is central to metabolic regulation. Native GIP has been shown to activate Akt in various cell types, including adipocytes and pancreatic β-cells, thereby promoting glucose uptake and cell survival. nih.gov

The role of [Pro3]-GIP (Rat) in modulating the Akt pathway appears to be complex and context-dependent. In rat skeletal muscle, while native GIP was found to stimulate glucose transport via a PI3K-dependent mechanism that increases Akt phosphorylation, this effect was surprisingly not blocked by [Pro3]-GIP. physiology.org This suggests that in skeletal muscle, GIP might be signaling through a non-classical receptor or pathway that is insensitive to this particular antagonist. physiology.org

Conversely, in the central nervous system, GIP has been implicated in the impairment of insulin-dependent activation of the Akt/glycogen synthase kinase-3β (GSK3β) signaling pathway in the hypothalamus, a mechanism thought to contribute to hypothalamic insulin resistance. diabetesjournals.org While direct studies using [Pro3]-GIP (Rat) to dissect this specific interaction are limited, its use as a GIPR antagonist in central administration studies has been shown to impact downstream signaling related to neuronal function and metabolism. mdpi.com

Tissue/Cell TypeEffect of Native GIP on Akt PathwayModulation by [Pro3]-GIP (Rat)Reference
Rat Skeletal MuscleStimulates glucose transport via PI3K/AktDid not block GIP-stimulated glucose transport physiology.org
Rat HypothalamusImpairs insulin-dependent Akt/GSK3β activationUsed to investigate central GIPR inhibition effects mdpi.comdiabetesjournals.org
Adipocytes/Pancreatic β-cellsActivates AktAntagonizes GIP-induced effects nih.gov

Influence on Intracellular Calcium Flux

Activation of the GIP receptor can also lead to an increase in intracellular calcium concentrations ([Ca2+]i), a critical second messenger in many cellular processes, including hormone secretion. This can occur through both cAMP-dependent and independent mechanisms. The cAMP/PKA pathway can potentiate Ca2+ influx through voltage-gated calcium channels. Additionally, evidence suggests that the GIP receptor can couple to Gq proteins, activating phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores.

Studies have shown that both GIP and the related incretin (B1656795) GLP-1 can induce the influx and/or mobilization of intracellular calcium in endocrine cells, which is a key step in accelerating insulin release. In endothelial cells, GIP has been demonstrated to increase intracellular calcium levels. oup.com

However, there is a notable lack of specific research directly investigating the effects of [Pro3]-GIP (Rat) on intracellular calcium flux. Given its role as a competitive antagonist, it is hypothesized that [Pro3]-GIP (Rat) would block the GIP-induced increase in [Ca2+]i. This would be consistent with its ability to attenuate GIP-stimulated insulin secretion. Further studies are required to directly measure changes in intracellular calcium in relevant rat cell types in response to [Pro3]-GIP (Rat).

Mechanisms of Gene Expression Regulation Induced by [Pro3]-GIP (Rat)

The signaling cascades initiated by GIP receptor activation ultimately lead to changes in gene expression, influencing cellular function, differentiation, and survival. Transcription factors such as cAMP response element-binding protein (CREB), which is activated by PKA, play a significant role in mediating these effects.

The expression of the GIP gene itself is regulated by transcription factors including PDX-1, GATA-4, and ISL-1. oup.com While this relates to the production of the native ligand, studies using GIP receptor antagonists like [Pro3]-GIP (Rat) can help elucidate the downstream transcriptional targets of GIPR signaling.

A direct piece of evidence for the influence of [Pro3]-GIP (Rat) on gene expression comes from a study where its central administration to a rat model of sporadic Alzheimer's disease (STZ-icv treated rats) resulted in an increased expression of the immediate-early gene c-fos in the hippocampus. biorxiv.org The c-fos gene is often used as a marker of neuronal activation, suggesting that blocking GIPR signaling in the brain can alter neuronal activity and gene expression programs.

Further research is needed to comprehensively map the downstream gene expression changes regulated by [Pro3]-GIP (Rat) in various tissues, which would provide deeper insights into the long-term physiological effects of GIPR antagonism.

Interplay with Other Intracellular Signaling Systems

The cellular response to [Pro3]-GIP (Rat) is not mediated in isolation but involves a complex interplay with other intracellular signaling systems. A prominent example is its interaction with the insulin signaling pathway. The antagonistic effect of [Pro3]-GIP (Rat) on GIP-stimulated insulin secretion is a primary demonstration of this interplay. Furthermore, as mentioned, GIP signaling can modulate the insulin-activated Akt pathway, and [Pro3]-GIP (Rat) is a key tool for investigating this crosstalk. diabetesjournals.org

There is also significant interest in the interplay between the GIP and GLP-1 signaling systems, as both are crucial incretin hormones. While they signal through distinct receptors, their downstream pathways, particularly cAMP production, converge. The use of specific antagonists like [Pro3]-GIP (Rat) and GLP-1 receptor antagonists (e.g., exendin(9-39)) allows researchers to dissect the relative contributions of each system. nih.gov

Moreover, GIP signaling has been linked to the regulation of cellular energy metabolism. For instance, both GIP and GLP-1 can influence the activity of pyruvate (B1213749) dehydrogenase (PDH), which is a key enzyme linking glycolysis to the citric acid cycle. mdpi.com This suggests a role for GIPR signaling in modulating mitochondrial function and cellular bioenergetics, a process that can be explored using [Pro3]-GIP (Rat). The activation of AMP-activated protein kinase (AMPK), a central energy sensor, by incretin signaling adds another layer to this interaction. biorxiv.org

Physiological and Metabolic Mechanisms Explored with Pro3 Gip Rat in Rodent Models

Regulation of Pancreatic Islet Hormone Secretion

Studies utilizing isolated perfused rat pancreata have been crucial in defining the precise effects of [Pro3]-GIP (Rat) on the secretion of key islet hormones. In these models, the compound exhibits partial agonistic properties, inducing a modest secretory response for insulin (B600854), glucagon (B607659), and somatostatin (B550006) when administered in the presence of glucose. nih.govnih.gov This activity contrasts with the more robust effects of native GIP, highlighting the altered efficacy of the [Pro3] analogue. nih.gov

In the presence of 7 mM glucose, [Pro3]-GIP (Rat) stimulates a modest release of insulin from the perfused rat pancreas. nih.govnih.gov This effect is consistent with its classification as a partial agonist at the rat GIP receptor. nih.gov Native GIP acts on pancreatic beta-cells to enhance glucose-stimulated insulin secretion, a cornerstone of the incretin (B1656795) effect. nih.gov The mechanism involves GIP receptor activation, leading to increased intracellular cAMP, which in turn sensitizes the cell to glucose-dependent signaling pathways culminating in insulin exocytosis. nih.govmdpi.com

The influence of the GIP system on glucagon secretion is complex and glucose-dependent. Native GIP has been shown to stimulate glucagon release from the perfused rat pancreas, particularly under euglycemic or hypoglycemic conditions. nih.govnih.gov Research on [Pro3]-GIP (Rat) reveals a significant species-specific effect. nih.gov In perfused rat pancreata, [Pro3]-GIP (Rat) induced a glucagon release that was equal to that stimulated by native GIP. nih.gov This finding indicates that, for glucagon secretion in rats, [Pro3]-GIP (Rat) behaves more like a full agonist than a partial one, a distinct difference from its effects on insulin and somatostatin secretion. nih.gov This robust glucagonotropic effect, even from a partial GIPR agonist, underscores the multifaceted role of GIP receptor signaling in alpha-cell function.

Table 1: Effects of [Pro3]-GIP (Rat) on Pancreatic Hormone Secretion in Perfused Rat Pancreas Data synthesized from findings reported in rodent models. nih.govnih.gov

Compound Glucose Condition Insulin Secretion Glucagon Secretion Somatostatin Secretion Receptor Activity Profile (Rat)
Native GIP Euglycemic (7mM) Full Agonist Response Full Agonist Response Full Agonist Response Full Agonist
[Pro3]-GIP (Rat) Euglycemic (7mM) Modest, Partial Agonist Response Full Agonist Response (Equal to Native GIP) Modest, Partial Agonist Response Partial Agonist / Competitive Antagonist

Effects on Glucagon Secretion Mechanisms

Impact on Lipid Metabolism Regulatory Pathways

Beyond its pancreatic actions, the GIP system is a key regulator of lipid homeostasis, with GIP receptors identified on adipocytes. doi.org GIP is generally considered a lipogenic hormone, promoting the storage of dietary fat into adipose tissue. frontiersin.orgtandfonline.com The use of [Pro3]-GIP (Rat) in rodent models has helped to dissect the involvement of GIP receptor signaling in these pathways.

Native GIP enhances glucose uptake and metabolism in adipocytes. doi.org The signaling cascade involves GIP receptor activation, which, like insulin, can lead to the activation of Akt (Protein Kinase B). nih.gov Activated Akt, in turn, promotes the translocation of glucose transporter 4 (GLUT4) to the adipocyte membrane, facilitating increased glucose transport into the cell. nih.govglucagon.com This mechanism allows for the synthesis of fatty acids from glucose. nih.govoup.com

As a competitive antagonist and partial agonist, [Pro3]-GIP (Rat) interferes with this process. nih.gov By blocking or only partially activating the GIP receptor, it can attenuate the full lipogenic and glucose-uptake effects of endogenous GIP. This antagonistic action is thought to contribute to the findings that chronic administration of (Pro3)GIP can improve glucose tolerance and insulin sensitivity in obese mouse models. doi.orgresearchgate.net

Lipoprotein lipase (B570770) (LPL) is a critical enzyme that hydrolyzes triglycerides from circulating lipoproteins, allowing for the uptake of fatty acids into adipocytes for storage. nih.govtandfonline.com Native GIP is known to stimulate LPL activity in adipocytes, a key step in postprandial lipid clearance and storage. nih.govdoi.orgphysiology.org

The effect of GIP receptor antagonism on LPL activity in rodent models has produced varied results, likely due to the specific pharmacology of the antagonists used. For instance, some GIP antagonists have been shown to increase LPL levels in rats. frontiersin.orgresearchgate.net Conversely, another GIP antagonist was found to inhibit plasma LPL activity in mice. tandfonline.com The action of [Pro3]-GIP is particularly complex due to its partial agonism in rodents. nih.govfrontiersin.org This dual nature could explain some of the controversial results observed. frontiersin.org Nevertheless, studies in diet-induced obese mice have shown that administration of (Pro3)GIP can significantly reduce circulating triglycerides and cholesterol, suggesting a net effect that counters lipid accumulation. physiology.org

Table 2: Reported Effects of GIP Signaling and its Modulation on Lipid Metabolism in Rodent Models Data synthesized from findings reported in rodent models. nih.govdoi.orgfrontiersin.orgtandfonline.comphysiology.org

Compound/Action Target Effect on Adipocyte Glucose Uptake Effect on LPL Activity Effect on Circulating Triglycerides
Native GIP GIP Receptor Stimulates Stimulates Decreases (promotes clearance)
(Pro3)GIP GIP Receptor Attenuates (Antagonist action) Modulates (complex effects due to partial agonism) Decreases
Other GIP Antagonists GIP Receptor Inhibits Variable (reports of both increase and decrease) Variable

Energetic Metabolism and Storage Mechanisms in Adipose Tissue

Native GIP is understood to promote energy storage, partly through direct actions on adipose tissue. mdpi.combiorxiv.org It facilitates the uptake and synthesis of fatty acids and enhances the activity of lipoprotein lipase (LPL) on adipocytes, contributing to lipid accumulation. dovepress.com The use of [Pro3]-GIP (Rat) to antagonize this pathway has revealed significant effects on fat metabolism and storage in rodent models.

Rodent ModelKey Research FindingParameter MeasuredObserved Effect with [Pro3]-GIPCitation(s)
High-Fat Fed MiceReversal of established obesityAdipose Tissue MassSignificantly Decreased physiology.org
High-Fat Fed MiceReduction in adipocyte hypertrophyAdipocyte SizeSignificantly Decreased physiology.org
High-Fat Fed MiceAmelioration of fatty liverLiver Triglyceride ContentSignificantly Decreased researchgate.netphysiology.org
High-Fat Fed MiceReduction in ectopic fatMuscle Triglyceride ContentSignificantly Decreased physiology.org
Rats with Catch-up GrowthReduction in visceral adiposityVisceral Fat MassSignificantly Decreased frontiersin.org

Role in Glucose Homeostasis Regulation in Rodent Models

The GIP system is a cornerstone of the enteroinsular axis, with its primary physiological role being the glucose-dependent potentiation of insulin secretion. physiology.org The application of [Pro3]-GIP in rodent models has been instrumental in dissecting GIP's contribution to glucose control, especially under conditions of metabolic stress like obesity.

Rodent ModelKey Research FindingParameter MeasuredObserved Effect with [Pro3]-GIPCitation(s)
ob/ob MiceImproved glucose controlNon-fasting Plasma GlucoseSignificantly Decreased diabetesjournals.org
ob/ob MiceEnhanced glucose disposalGlucose Tolerance TestImproved diabetesjournals.org
ob/ob MiceAmeliorated insulin resistanceInsulin SensitivitySignificantly Enhanced diabetesjournals.org
High-Fat Fed MiceNormalization of glucose controlGlucose Tolerance TestNormalized physiology.org
High-Fat Fed MiceRestoration of glycemic healthGlycated Hemoglobin (HbA1c)Restored to chow-fed levels physiology.org
STZ-Induced Diabetic MiceWorsened glycemic controlPlasma Glucose & HbA1cIncreased nih.gov

Investigation of Anti-Diabetic and Anti-Obesity Mechanisms via GIPR Modulation in Rodents

The modulation of the GIP receptor by [Pro3]-GIP has been shown to be a viable strategy for combating obesity and type 2 diabetes in relevant rodent models. The mechanism hinges on blocking the actions of GIP, which in the context of overnutrition, appears to contribute to metabolic dysfunction. Genetic studies, such as those involving GIPR knockout mice, support this concept, as these animals are protected from diet-induced obesity and glucose intolerance. researchgate.netsochob.cl

Chemical blockade of the GIPR with [Pro3]-GIP in mice where obesity and diabetes are already established can reverse these conditions. physiology.org Chronic administration to high-fat-fed mice resulted in significant weight loss, which was associated with a modest increase in locomotor activity without changes in food intake. physiology.org This treatment also corrected hyperinsulinemia and led to a partial correction of the islet hypertrophy characteristic of obesity-related diabetes in ob/ob mice. researchgate.netdiabetesjournals.org

The anti-diabetic and anti-obesity effects are comprehensive, extending to the improvement of the circulating lipid profile, with significant decreases in plasma triglycerides and cholesterol. physiology.org Furthermore, concentrations of circulating glucagon and corticosterone (B1669441) were also reduced following treatment. physiology.org These findings collectively indicate that GIPR antagonism counters the metabolic disturbances induced by high-fat feeding, improving insulin resistance and ameliorating diabetes. researchgate.netphysiology.org The action of [Pro3]-GIP as a partial agonist in rodents is an important mechanistic consideration, as this property may underlie some of the observed effects. nih.govnih.gov

Rodent ModelEffect on Body WeightEffect on Insulin ResistanceEffect on Plasma LipidsCitation(s)
High-Fat Fed MiceSignificant Decrease / ReversalImprovedTriglycerides & Cholesterol Decreased physiology.org
ob/ob MiceNo ChangeImprovedNot Reported diabetesjournals.org
High-Fat Fed MiceAttenuated Weight GainImprovedNot Reported researchgate.net

Comparative Pharmacological Analyses of Pro3 Gip Rat

Comparative Studies with Native Rat GIP

[Pro3]-GIP (Rat) is a high-affinity partial agonist at the rat GIP receptor (GIPR), with a dissociation constant (Kd) of 13 nM. While it binds with high affinity, its ability to stimulate intracellular signaling pathways is attenuated compared to the native hormone. Specifically, in COS-7 cells transfected with the rat GIP receptor, [Pro3]-GIP (Rat) increases cyclic AMP (cAMP) accumulation but also acts as a competitive antagonist of native GIP.

In functional assays using perfused rat pancreata, [Pro3]-GIP (Rat) induces a modest secretion of insulin (B600854) and somatostatin (B550006), which is significantly lower than that stimulated by native rat GIP. nih.gov However, interestingly, the glucagon-releasing effect of [Pro3]-GIP (Rat) is comparable to that of native GIP in rats. nih.gov This suggests a differential downstream signaling or cellular response to the partial agonism of [Pro3]-GIP (Rat) within the pancreas.

Subchronic treatment of rats with [Pro3]-GIP, which acts as a partial GIPR agonist, did not result in significant changes to body weight, food intake, body composition, plasma lipoprotein lipase (B570770) (LPL), adipokines, triglycerides, or markers of bone resorption. frontiersin.orgresearchgate.net

Cross-Species Pharmacological Divergence of [Pro3]-GIP (Rat) Activity (Rat vs. Mouse vs. Human GIPR Responses)

A key finding in the pharmacology of [Pro3]-GIP is its pronounced species-specific activity. nih.gov While rat and mouse [Pro3]-GIP act as partial agonists on their respective receptors, human [Pro3]-GIP is a full agonist at the human GIP receptor, exhibiting efficacy similar to native human GIP in stimulating cAMP production. nih.govnih.gov

This divergence is critical. In rodent models, where it was initially characterized as an antagonist, [Pro3]-GIP shows partial agonistic and competitive antagonistic properties. nih.govfrontiersin.org For instance, in COS-7 cells expressing rat or mouse GIPRs, the respective [Pro3]-GIP analogues only partially stimulate cAMP accumulation. nih.gov This partial agonism translates to modest insulinotropic effects in rodents. nih.gov Conversely, at the human GIPR, human [Pro3]-GIP does not exhibit antagonistic properties and instead behaves as a potent full agonist. nih.govnih.govmedchemexpress.com

This highlights the importance of considering interspecies differences at both the ligand and receptor levels when extrapolating findings from rodent studies to human physiology. nih.gov The term "[Pro3]-GIP" without specifying the species of origin can be misleading, as its pharmacological action is fundamentally different between rodents and humans.

Table 1: Comparative Activity of [Pro3]-GIP across Species

Species Receptor Ligand Activity Efficacy (cAMP Production) Reference
Rat Rat GIPR Rat [Pro3]-GIP Partial Agonist & Competitive Antagonist Partial nih.govnih.gov
Mouse Mouse GIPR Mouse [Pro3]-GIP Partial Agonist & Competitive Antagonist Partial nih.govnih.gov
Human Human GIPR Human [Pro3]-GIP Full Agonist Similar to native human GIP nih.govnih.gov

Comparison with Other GIP Receptor Ligands and Analogues (e.g., GIP(3-30)NH2, Synthetic Antagonists/Agonists)

The pharmacological landscape of the GIP system includes various other ligands, providing a context for understanding the actions of [Pro3]-GIP (Rat).

One of the most studied GIPR antagonists is GIP(3-30)NH2 . Similar to [Pro3]-GIP, its antagonist capabilities are species-specific. bioscientifica.com Rat GIP(3-30)NH2 is a high-affinity competitive antagonist at the rat GIPR (Ki of 17 nM) and effectively blocks GIP-mediated signaling and pancreatic hormone secretion. phoenixpeptide.comnih.gov In contrast, human GIP(3-30)NH2 has a much lower affinity for the rat GIPR (Ki of 250 nM) and is unsuitable for use in rat systems. phoenixpeptide.comnih.gov Rat GIP(3-30)NH2 itself displays weak, low-potency partial agonistic properties at high concentrations. phoenixpeptide.comnih.gov In vivo studies in rats have shown that subchronic treatment with rat GIP(3-30)NH2 leads to increased body weight and fat mass. frontiersin.org

Other truncated forms of GIP have also been investigated. GIP(3-42), the primary circulating metabolite of GIP, acts as a weak antagonist at the human GIP receptor, but it is not considered a physiological antagonist in vivo. physiology.org Other N-terminally truncated forms, such as GIP(6-30)-NH2 and GIP(7-30)-NH2, were among the first GIPR antagonists identified. nih.govfrontiersin.org

The development of GIPR antibodies, such as Gipg013, has provided tools that act as competitive antagonists across multiple species, including mouse, rat, dog, and human. frontiersin.orgbioscientifica.com This contrasts with the species-specific nature of many peptide-based ligands.

Structural Determinants of Species Specificity in GIPR Ligand Binding and Action

The observed species-specific pharmacology of GIP ligands is rooted in structural differences in both the ligands and their receptors. nih.gov While the amino acid sequences of GIP and its receptor are highly conserved across species, even minor variations can lead to significant functional divergence. biorxiv.orgnih.gov

The interaction between GIP and its receptor follows a two-domain model, involving both the N-terminal extracellular domain (ECD) and the transmembrane domain (TMD) of the receptor. biorxiv.orgnih.govpnas.org The N-terminus of the GIP peptide is crucial for receptor activation. pnas.orgfrontiersin.org

The substitution of alanine (B10760859) at position 3 with proline in [Pro3]-GIP is a key structural change that underlies its altered pharmacology. In rodents, this modification appears to disrupt the optimal interaction with the receptor, leading to partial agonism. nih.gov

A single amino acid difference between rat and human GIP(3-30)NH2 (arginine at position 18 in rat versus histidine in human) is responsible for the dramatic difference in their affinity for the rat GIPR. phoenixpeptide.comnih.gov This highlights the critical role of specific residues in determining binding and activity.

Sequence comparisons between GIP and GLP-1 receptors have identified specific amino acid residues within the transmembrane helices and extracellular loops that are crucial for ligand-specific binding and receptor activation. nih.gov For the GIPR, residues in the upper half of the TMD pocket are thought to interact with GIP-specific residues, contributing to ligand specificity. biorxiv.orgnih.gov The structural divergence between human and rodent GIPRs, although seemingly minor, is sufficient to cause the profound differences in the pharmacological profiles of ligands like [Pro3]-GIP. biorxiv.orgnih.gov

Advanced Research Methodologies and Experimental Models Employed with Pro3 Gip Rat

In Vitro Cell Culture Systems for Receptor Pharmacology

In vitro cell culture systems are fundamental tools for dissecting the molecular pharmacology of [Pro3]-GIP (Rat) at the receptor level. These systems allow for controlled experiments to determine binding affinity, receptor activation, and downstream signaling pathways.

Primary Cell Isolates (e.g., Pancreatic Islets, Adipocytes)

While transfected cell lines are invaluable, primary cell isolates provide a more physiologically relevant context for studying the effects of [Pro3]-GIP (Rat). These cells are directly obtained from tissues and retain many of their native characteristics.

Pancreatic Islets: Isolated pancreatic islets from rats are a key model for investigating the insulinotropic and glucagonotropic effects of [Pro3]-GIP (Rat). nih.govresearchgate.net Studies using perifused rat islets have shown that GIP stimulates insulin (B600854) secretion in a glucose-dependent manner. nih.gov Research on the effects of [Pro3]-GIP in these models has demonstrated its ability to modulate hormone secretion, consistent with its partial agonist activity observed in vitro. nih.gov

Adipocytes: GIP plays a role in lipid metabolism, and isolated rat adipocytes are used to study these effects. oup.comglucagon.com Research has shown that GIP can stimulate fatty acid synthesis and influence lipolysis in rat adipose tissue. oup.comglucagon.com Studies with [Pro3]-GIP in adipocyte models help to understand its impact on fat metabolism and its potential as a therapeutic agent for metabolic disorders. researchgate.net

Ex Vivo Organ Perfusion Systems (e.g., Isolated Perfused Pancreas in Rats).semanticscholar.org

The isolated perfused rat pancreas model represents a bridge between in vitro and in vivo studies. nih.govphysiology.orgsochob.cl This ex vivo system allows for the examination of the direct effects of [Pro3]-GIP (Rat) on the entire pancreas while maintaining its structural and functional integrity, independent of systemic influences. nih.gov

In this model, the pancreas is surgically removed and perfused with a nutrient-rich solution containing glucose and the test compounds. nih.govgoogle.com The effluent from the pancreas is collected and analyzed for hormone content, such as insulin, glucagon (B607659), and somatostatin (B550006). nih.gov

Studies using the isolated perfused rat pancreas have confirmed the partial agonist nature of rat [Pro3]-GIP. nih.govnih.gov When perfused through the rat pancreas, rat [Pro3]-GIP induced a modest secretion of insulin and somatostatin compared to the native rat GIP. nih.gov Interestingly, the glucagon release induced by rat [Pro3]-GIP was found to be comparable to that of native GIP in rats. nih.gov These findings highlight the nuanced and hormone-specific effects of this GIP analogue.

Hormone Secretion from Isolated Perfused Rat Pancreas
LigandStimulated Hormone Secretion (Compared to GIP)Reference
Rat [Pro3]-GIPSignificantly lower insulin and somatostatin secretion. Equal glucagon release. nih.gov

In Vivo Rodent Models for Mechanistic Investigation

In vivo rodent models are essential for understanding the integrated physiological effects of [Pro3]-GIP (Rat) in a whole-organism context. These models allow for the investigation of its impact on glucose homeostasis, body weight, and other metabolic parameters.

Wild-Type Rat Models

Wild-type rat models, such as Wistar rats, are frequently used to study the in vivo effects of [Pro3]-GIP (Rat). nih.govmdpi.com These studies often involve administering the compound and monitoring various physiological responses. For example, research has investigated the effects of central administration of [Pro3]-GIP on plasma hormone levels in rats. mdpi.com One study found that intracerebroventricular injection of [Pro3]-GIP in rats led to an increase in plasma insulin and GIP levels. mdpi.com This suggests a complex interplay between central GIP receptors and peripheral hormone regulation.

Genetically Modified Rodent Models (e.g., GIPR Knock-out Mice/Rats) for Specificity Confirmation.semanticscholar.org

To confirm that the observed effects of [Pro3]-GIP (Rat) are indeed mediated through the GIP receptor, researchers utilize genetically modified rodent models, specifically GIPR knock-out (KO) mice. semanticscholar.orgnih.gov These animals lack a functional GIP receptor, providing a powerful tool to test for specificity.

In studies using isolated perfused pancreata from GIPR KO mice, the stimulatory effects of [Pro3]-GIP on insulin, glucagon, and somatostatin secretion were completely abolished. nih.gov This finding provides conclusive evidence that the actions of [Pro3]-GIP on the pancreas are dependent on the GIP receptor. semanticscholar.orgnih.gov Furthermore, GIPR KO mice have been shown to be resistant to diet-induced obesity, highlighting the role of the GIP system in energy balance. biorxiv.org

Methodologies for Studying GIPR-Dependent Mechanisms in vivo

The investigation of Glucose-Dependent Insulinotropic Polypeptide Receptor (GIPR)-dependent mechanisms in vivo has been significantly advanced by the use of specific receptor antagonists. nih.gov Among these, [Pro3]-GIP (Rat) has been a valuable, albeit complex, tool in rodent models. nih.gov Its application in various experimental settings has helped to dissect the physiological roles of GIP, particularly in pancreatic hormone secretion and metabolic regulation. nih.govresearchgate.net It is important to note that while initially considered a straightforward antagonist, studies have revealed that [Pro3]-GIP (Rat) acts as a partial agonist with competitive antagonistic properties at rodent GIP receptors. nih.govbiorxiv.org This dual activity is crucial for the interpretation of experimental outcomes.

Advanced research methodologies employing [Pro3]-GIP (Rat) primarily involve ex vivo organ perfusion systems and whole-animal models to study both peripheral and central GIPR-mediated effects.

Isolated Perfused Pancreas Model

A key methodology for directly assessing the pancreatic effects of GIP analogues is the isolated perfused rat pancreas model. nih.gov This ex vivo technique allows researchers to study hormone secretion from the pancreas in a controlled environment, independent of systemic neural and hormonal influences. In this setup, the pancreas is surgically removed and its vascular system is perfused with a buffered solution containing glucose and the test compounds. The venous effluent is then collected at timed intervals and analyzed for hormone content, such as insulin, glucagon, and somatostatin. nih.gov

Studies using this model have demonstrated the partial agonist nature of [Pro3]-GIP (Rat). When perfused through the rat pancreas in the presence of 7 mM glucose, [Pro3]-GIP (Rat) stimulated a modest release of insulin and somatostatin compared to the more potent stimulation by native rat GIP. nih.gov Interestingly, the glucagon-releasing effect of [Pro3]-GIP (Rat) was found to be equivalent to that of native GIP in this model. nih.gov These effects were confirmed to be GIPR-mediated by using pancreata from GIPR knockout mice, where [Pro3]-GIP stimulation did not elicit hormone secretion. nih.gov

Whole-Animal Metabolic and Neurological Models

In vivo studies in rats have utilized [Pro3]-GIP (Rat) to explore the role of GIPR signaling in various physiological and pathophysiological states, including metabolic syndrome and neurological conditions. mdpi.comoup.com

Another significant in vivo methodology involves the central administration of [Pro3]-GIP (Rat) to investigate the role of GIPR in the brain. biorxiv.orgmdpi.comnih.gov In a rat model of sporadic Alzheimer's disease induced by intracerebroventricular (icv) injection of streptozotocin (B1681764) (STZ), [Pro3]-GIP was administered directly into the cerebral ventricles. biorxiv.orgmdpi.comnih.gov This approach allows for the study of central GIPR inhibition while observing subsequent effects on both the central nervous system and peripheral hormone levels. mdpi.com Following acute central GIPR inhibition with [Pro3]-GIP, researchers observed significant increases in plasma levels of insulin and both total and active GIP in both control and STZ-treated rats. mdpi.com This suggests a complex feedback mechanism between central GIPR signaling and peripheral endocrine function. biorxiv.orgmdpi.com In the hippocampus of these rats, central GIPR inhibition led to a decrease in cAMP levels, indicating a direct impact on intracellular signaling pathways in the brain. mdpi.com

These in vivo models are indispensable for understanding the multifaceted, tissue-specific actions of GIP and for evaluating the therapeutic potential of modulating GIPR signaling.

Data Tables

Table 1: Summary of Ex Vivo Perfused Rat Pancreas Studies with [Pro3]-GIP (Rat)

Experimental ModelCompound(s) TestedKey Parameters MeasuredMain FindingsReference
Isolated Perfused Rat PancreasRat GIP, [Pro3]-GIP (Rat)Insulin, Glucagon, Somatostatin Secretion[Pro3]-GIP (Rat) showed significantly lower insulin and somatostatin secretion compared to native GIP. nih.gov
[Pro3]-GIP (Rat) induced glucagon release equal to that of native GIP. nih.gov
Demonstrates the partial agonist activity of [Pro3]-GIP (Rat) on the pancreas. nih.gov

Table 2: Summary of In Vivo Rat Models Employing [Pro3]-GIP (Rat)

Experimental ModelAdministration RouteKey Parameters MeasuredMain FindingsReference
Catch-up Growth / High-Fat Diet (Female Wistar Rats)Intraperitoneal (daily for 21 days)Visceral fat mass, Adipocyte size, Glucose tolerance, Insulin sensitivityMarkedly reduced visceral fat mass and adipocyte hypertrophy. oup.com
Improved glucose tolerance and insulin sensitivity. oup.com
No significant change in body weight or food intake. oup.com
Streptozotocin-induced sporadic Alzheimer's Disease Model (Wistar Rats)Intracerebroventricular (acute bolus)Plasma insulin, Plasma GIP (total and active), Hippocampal cAMP levelsSignificant increase in plasma insulin and GIP levels in both control and STZ-treated rats. mdpi.com
Decreased cAMP levels in the hippocampus. mdpi.com
Suggests central GIPR inhibition modulates peripheral hormone secretion. mdpi.com

Future Directions and Emerging Research Avenues for Pro3 Gip Rat

Elucidating Novel GIP Receptor Signaling Pathways

While the canonical GIP receptor signaling pathway involves Gαs-mediated activation of adenylyl cyclase and subsequent cyclic AMP (cAMP) production, there is growing evidence for the existence of alternative and biased signaling pathways. frontiersin.org [Pro3]-GIP (Rat), with its partial agonist nature at the rat GIPR, serves as a unique probe to dissect these non-canonical pathways. Future research will likely focus on how [Pro3]-GIP (Rat) differentially engages downstream effectors compared to the full agonist, native GIP.

Studies have already shown that GIP can influence cellular processes independently of the cAMP/PKA pathway, such as through the cAMP/Epac2-dependent pathway. oup.com Investigating how [Pro3]-GIP (Rat) modulates these alternative routes in various cell types, including pancreatic β-cells, adipocytes, and neurons, will be crucial. oup.comglucagon.comresearchgate.net Furthermore, the potential for GIPR to couple to other G proteins (e.g., Gαq/11 or Gαi/o) or to signal through β-arrestin-mediated pathways remains an area of active investigation. capes.gov.br The use of [Pro3]-GIP (Rat) in conjunction with specific inhibitors and genetically modified cell lines will be instrumental in mapping these novel signaling cascades and understanding their physiological relevance. For instance, research has indicated that central GIPR inhibition with [Pro3]-GIP (Rat) leads to region-dependent changes in brain cell energy and metabolism, suggesting divergent signaling actions in different neuronal populations. mdpi.combiorxiv.orgresearchgate.net

High-Throughput Screening and Ligand Discovery Platforms Utilizing [Pro3]-GIP (Rat) as a Probe

The development of high-throughput screening (HTS) assays is essential for the discovery of novel GIPR modulators. [Pro3]-GIP (Rat) can be a valuable tool in these platforms. flintbox.com Given its competitive antagonist properties at the rat GIPR, it can be used in competitive binding assays to identify new ligands that bind to the receptor. nih.gov

Future HTS campaigns could utilize cell lines expressing the rat GIPR and a reporter system, such as luciferase or β-galactosidase, under the control of a cAMP-responsive element. flintbox.commdpi.com In such a system, [Pro3]-GIP (Rat) could be used to establish a baseline of partial agonism, against which libraries of small molecules or peptides can be screened for their ability to either enhance (super-agonists) or inhibit (antagonists or inverse agonists) the signal. This approach allows for the identification of compounds with a wide range of pharmacological profiles. Furthermore, the species-specific differences in the activity of [Pro3]-GIP (Rat) highlight the importance of using species-matched ligands and receptors in screening platforms to ensure the relevance of the findings. nih.govnih.gov

Structural Biology of [Pro3]-GIP (Rat)-Receptor Complexes

Understanding the three-dimensional structure of the GIPR in complex with its ligands is paramount for rational drug design. While the cryo-electron microscopy (cryo-EM) structure of the human GIPR in complex with GIP has been determined, the structural basis for the partial agonism of [Pro3]-GIP (Rat) at the rat GIPR remains to be elucidated. elifesciences.orgbiorxiv.org

Future structural biology studies will aim to solve the high-resolution structure of the rat GIPR bound to [Pro3]-GIP (Rat). This will provide critical insights into the molecular determinants of its partial agonist activity. Key questions to be addressed include how the proline substitution at position 3 alters the conformation of the peptide's N-terminus and its interaction with the receptor's transmembrane domain. Comparing the structure of the [Pro3]-GIP (Rat)-GIPR complex with that of the native GIP-GIPR complex will reveal the subtle conformational changes that lead to a submaximal receptor activation and G-protein coupling. biorxiv.org Such structural information will be invaluable for the design of new GIPR modulators with tailored signaling properties. The sequence divergence between human and rodent GIP and GIPR further underscores the need for species-specific structural studies. elifesciences.org

Development of Advanced Experimental Probes Based on [Pro3]-GIP (Rat) for Receptor Mapping

The ability to visualize and map the distribution of GIP receptors in different tissues is crucial for understanding the full spectrum of GIP's physiological actions. [Pro3]-GIP (Rat) can serve as a scaffold for the development of more advanced experimental probes for receptor mapping.

Future research could focus on conjugating [Pro3]-GIP (Rat) with various tags, such as fluorescent dyes, biotin, or radioisotopes. These modified probes could be used for a range of applications, including:

Fluorescence microscopy: To visualize GIPR expression and trafficking in cultured cells and tissue sections.

Flow cytometry: To quantify GIPR-expressing cell populations.

In vivo imaging: Radiolabeled [Pro3]-GIP (Rat) could potentially be used for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) to map GIPR distribution in living animals. ppm.edu.pl

The development of such probes will facilitate a more detailed understanding of GIPR localization in tissues where its expression is known, such as the brain, adipose tissue, and bone, and may lead to the discovery of previously unknown sites of GIP action. oup.comglucagon.comsochob.clgenecards.org

Integration of Omics Approaches in [Pro3]-GIP (Rat) Research to Uncover Broader Biological Impacts

To gain a comprehensive understanding of the biological consequences of modulating GIPR signaling with [Pro3]-GIP (Rat), it is essential to integrate various "omics" approaches. These technologies allow for the unbiased, global analysis of changes in genes (genomics), transcripts (transcriptomics), proteins (proteomics), and metabolites (metabolomics).

Future studies should employ these omics platforms to investigate the effects of [Pro3]-GIP (Rat) treatment in different in vitro and in vivo models. For example, transcriptomic analysis of pancreatic islets or adipose tissue treated with [Pro3]-GIP (Rat) could reveal novel gene networks regulated by GIPR signaling. researchgate.net Proteomic studies could identify new protein interaction partners of the GIPR or downstream signaling components. scholaris.ca Metabolomic profiling of plasma or tissues from animals treated with [Pro3]-GIP (Rat) could uncover previously unknown metabolic pathways influenced by GIP. physiology.org

Q & A

Q. Table 1: Species-Specific Efficacy of [Pro3]-GIP

Receptor TypeLigandEmax (% of Wild-Type GIP)EC50 (nM)Ki (nM)
Rat GIPRRat [Pro3]-GIP~40%2.113
Mouse GIPRMouse [Pro3]-GIP~30%1.861
Human GIPRHuman [Pro3]-GIP100%0.9N/A

Source: Adapted from Sparre-Ulrich et al. (2016)

Q. Table 2: Experimental Design for Competitive Antagonism Studies

StepMethodKey ParametersOutcome Metric
1cAMP Assay (COS-7 cells)GIP concentration gradient + [Pro3]-GIPEC50 shift, Schild plot Ki
2GSIS (Isolated Islets)Pre-incubation with [Pro3]-GIPInsulin secretion potency
3In Vivo Glucose Tolerance TestDaily [Pro3]-GIP administrationAUC for glucose/insulin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.